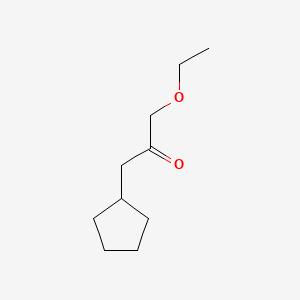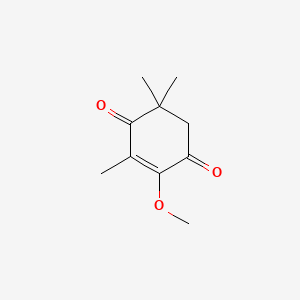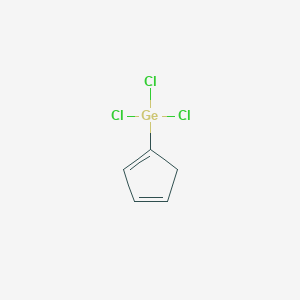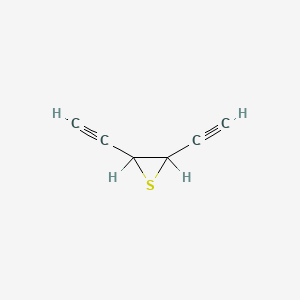
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- is a complex iron compound with a unique structure that includes a tetraazacyclotetradecine ring system
Métodos De Preparación
The synthesis of Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- typically involves the reaction of iron salts with the appropriate ligand precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, which may involve the addition of electrons to the iron center.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands.
Aplicaciones Científicas De Investigación
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in industrial processes that require specific catalytic properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its iron center and the surrounding ligand system. The pathways involved may include electron transfer processes, coordination with other molecules, and catalytic activities. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds include other iron complexes with different ligand systems. These compounds may have varying properties and applications based on their structure. For example, iron complexes with different tetraazacyclotetradecine derivatives may exhibit different catalytic activities or biological interactions. The uniqueness of Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- lies in its specific ligand arrangement and the resulting properties .
Propiedades
Número CAS |
50792-65-9 |
|---|---|
Fórmula molecular |
C18H14FeN4 |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
(4Z,15Z)-2,13-diaza-6,17-diazanidatricyclo[16.4.0.07,12]docosa-1(22),2,4,7,9,11,13,15,18,20-decaene;iron(2+) |
InChI |
InChI=1S/C18H14N4.Fe/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20-16;/h1-14H;/q-2;+2/b11-5-,14-6-,20-12?,21-13?; |
Clave InChI |
FBHCGLCVBINDAE-NWZZJJBESA-N |
SMILES isomérico |
C1=CC=C2N=C/C=C\[N-]C3=CC=CC=C3N=C/C=C\[N-]C2=C1.[Fe+2] |
SMILES canónico |
C1=CC=C2C(=C1)[N-]C=CC=NC3=CC=CC=C3[N-]C=CC=N2.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)





![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)



![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)

